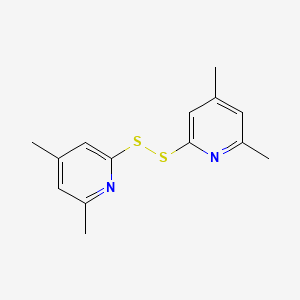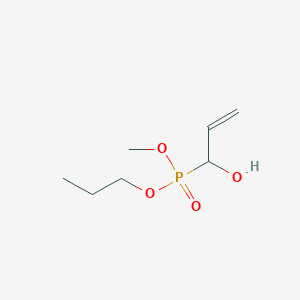
Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxyprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate esters with alkyl halides under basic conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as triethylamine and under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted alkylation of phosphonic ester-acid derivatives. This method is efficient and allows for the synthesis of various phosphonate intermediates under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkyl phosphonates
Scientific Research Applications
Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
- Ethyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphonate
- Bis(2,2,2-trifluoroethyl)phosphonate
Comparison: Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to its specific alkyl groups and the presence of a hydroxyprop-2-en-1-yl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar phosphonates .
Properties
CAS No. |
53722-14-8 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-[methoxy(propoxy)phosphoryl]prop-2-en-1-ol |
InChI |
InChI=1S/C7H15O4P/c1-4-6-11-12(9,10-3)7(8)5-2/h5,7-8H,2,4,6H2,1,3H3 |
InChI Key |
BZTQQJGYJOUJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C=C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
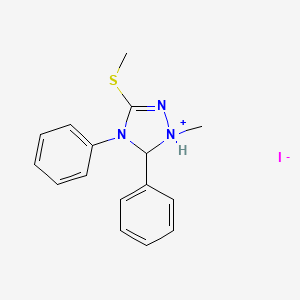
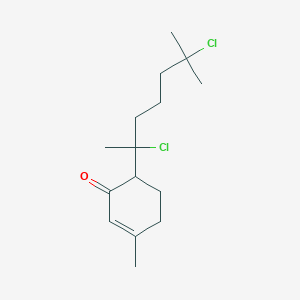
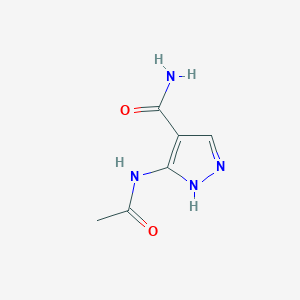

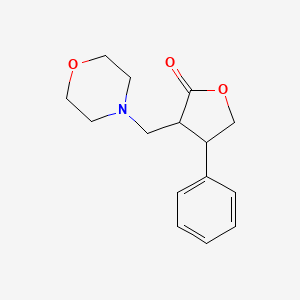
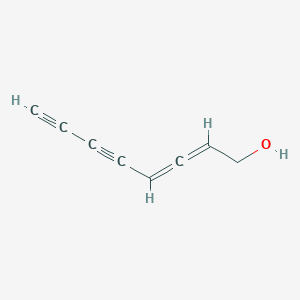
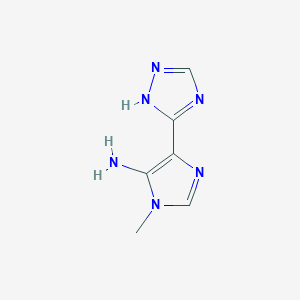
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
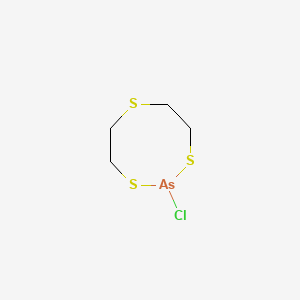
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
